molecular formula C19H23N5O2S B611980 4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione CAS No. 1052645-73-4

4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione

Cat. No. B611980
M. Wt: 385.48322
InChI Key: OMFBVBRFVYLRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CH5164840 is a potent and selective HSP90 inhibitor. CH5164840 showed remarkable antitumor activity against NSCLC cell lines and xenograft models. CH5164840 has potent antitumor activity and is highly effective in combination with erlotinib against NSCLC tumors with EGFR overexpression and mutations.

Scientific Research Applications

Metal Complexation

The molecular structure of compounds like 4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione, which exhibit a U-shaped conformation, are well-suited for metal complexation. This property is significant in the synthesis of macrocyclic compounds for metal ion coordination, impacting areas like catalysis and materials science (Hubin, Tyryshkin, Alcock, & Busch, 1999).

Synthesis of Macrocyclic Compounds

These compounds are integral in the synthesis of various macrocyclic compounds. For instance, their reaction with different agents results in the formation of macrocyclic dilactams and complexes with metals like Ba(II) and Mg(II). Such macrocycles have potential applications in coordination chemistry, which includes the development of new materials and catalysts (Kılıç & Gündüz, 1986).

Structural and Stereochemical Analysis

The structural and stereochemical properties of related compounds have been a subject of extensive study. These analyses aid in understanding the molecular conformation and electronic properties of such compounds, which is crucial for applications in synthetic chemistry and materials science (Nisar et al., 2010).

Development of Functionalized Macrocycles

The development of functionalized macrocycles with specific groups like quinolinemethyl has been explored. These macrocycles have varied applications, particularly in forming complexes with metals, which can be used in catalysis and as building blocks for larger, more complex structures (Choi & Suh, 2000).

Influence on Metal Complexation and Coordination

The modifications of these compounds significantly influence their metal complexation behavior and coordination geometry. This aspect is critical for designing metal complexes with desired properties for use in catalysis, pharmaceuticals, and materials science (Choi, Lee, Suh, Kim, & Shin, 2001).

properties

CAS RN

1052645-73-4

Product Name

4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione

Molecular Formula

C19H23N5O2S

Molecular Weight

385.48322

IUPAC Name

7 -​Thia-​3,​5,​11,​15-​tetraazatricyclo[15.​3.1.12,​6]​docosa-​1(21)​,​2,​4,​6(22)​,​17,​19-​hexaene-​10,​16-​dione, 4-​amino-​18,​20-​dimethyl-.

InChI

InChI=1S/C19H23N5O2S/c1-11-8-12(2)14-9-13(11)15-10-17(24-19(20)23-15)27-7-4-16(25)21-5-3-6-22-18(14)26/h8-10H,3-7H2,1-2H3,(H,21,25)(H,22,26)(H2,20,23,24)

InChI Key

OMFBVBRFVYLRQT-UHFFFAOYSA-N

SMILES

NC1=NC(C(C=C2C(NCCCN3)=O)=C(C)C=C2C)=CC(SCCC3=O)=N1

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CH5164840;  CH-5164840;  CH 5164840.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione
Reactant of Route 2
4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione
Reactant of Route 3
4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione
Reactant of Route 4
4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione
Reactant of Route 5
4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione
Reactant of Route 6
4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione

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